Benzonitrile, 3-methyl-4-(1-methylethoxy)-
Overview
Description
Benzonitrile, 3-methyl-4-(1-methylethoxy)- is an organic compound with the molecular formula C11H13NO It is a derivative of benzonitrile, characterized by the presence of a methyl group at the third position and an isopropoxy group at the fourth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 3-methyl-4-(1-methylethoxy)- can be achieved through several methods. One common approach involves the reaction of 3-methyl-4-hydroxybenzonitrile with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of Benzonitrile, 3-methyl-4-(1-methylethoxy)- may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 3-methyl-4-(1-methylethoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions.
Major Products Formed
Oxidation: 3-Methyl-4-isopropoxybenzoic acid or 3-Methyl-4-isopropoxybenzaldehyde.
Reduction: 3-Methyl-4-isopropoxybenzylamine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Benzonitrile, 3-methyl-4-(1-methylethoxy)- has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which Benzonitrile, 3-methyl-4-(1-methylethoxy)- exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitrile group allows for potential interactions with nucleophilic sites, while the isopropoxy group can influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
3-Methylbenzonitrile: Lacks the isopropoxy group, resulting in different chemical properties and reactivity.
4-Isopropoxybenzonitrile:
3-Methyl-4-methoxybenzonitrile: Contains a methoxy group instead of an isopropoxy group, leading to variations in reactivity and biological activity.
Uniqueness
Benzonitrile, 3-methyl-4-(1-methylethoxy)- is unique due to the combination of the methyl and isopropoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific synthetic applications and potential therapeutic uses.
Properties
IUPAC Name |
3-methyl-4-propan-2-yloxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8(2)13-11-5-4-10(7-12)6-9(11)3/h4-6,8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZZOEOIOLTOEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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